1,5-dimethyl-N-(3-methylphenyl)-1H-indole-2-carboxamide
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Overview
Description
1,5-dimethyl-N-(3-methylphenyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its indole core, substituted with methyl groups and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(3-methylphenyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: Methyl groups are introduced at the 1 and 5 positions of the indole ring through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate isocyanate or by amidation of the corresponding carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-(3-methylphenyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino indole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1,5-dimethyl-N-(3-methylphenyl)-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(3-methylphenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(3-methylphenyl)-1H-indole-2-carboxamide
- 5-methyl-N-(3-methylphenyl)-1H-indole-2-carboxamide
- 1,5-dimethyl-N-phenyl-1H-indole-2-carboxamide
Uniqueness
1,5-dimethyl-N-(3-methylphenyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the carboxamide functional group provides distinct properties compared to other indole derivatives.
Properties
Molecular Formula |
C18H18N2O |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1,5-dimethyl-N-(3-methylphenyl)indole-2-carboxamide |
InChI |
InChI=1S/C18H18N2O/c1-12-5-4-6-15(10-12)19-18(21)17-11-14-9-13(2)7-8-16(14)20(17)3/h4-11H,1-3H3,(H,19,21) |
InChI Key |
PDWNWKDOSSTQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)C |
Origin of Product |
United States |
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